N-(4-phenyl-1,3-thiazol-5-yl)acetamide
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Overview
Description
N-(4-phenyl-1,3-thiazol-5-yl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 4-phenylthiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits the biosynthesis of bacterial cell walls and disrupts membrane integrity.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways
Comparison with Similar Compounds
N-(4-phenyl-1,3-thiazol-5-yl)acetamide can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, benzothiazole, and thiazolidine derivatives.
Uniqueness: The presence of the phenyl group and the acetamide moiety enhances its biological activity and specificity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)13-11-10(12-7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
InChI Key |
ZFTVQQPZEUJZHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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